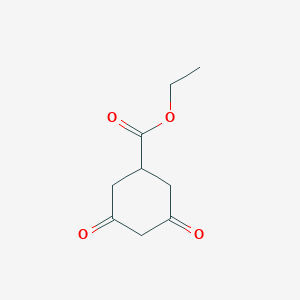

Ethyl 3,5-dioxocyclohexanecarboxylate

Description

Structure

3D Structure

Properties

IUPAC Name |

ethyl 3,5-dioxocyclohexane-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12O4/c1-2-13-9(12)6-3-7(10)5-8(11)4-6/h6H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPRRICYOWFRORO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CC(=O)CC(=O)C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27513-35-5 | |

| Record name | ethyl 3,5-dioxocyclohexane-1-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to Ethyl 3,5-dioxocyclohexanecarboxylate: Synthesis, Reactivity, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 3,5-dioxocyclohexanecarboxylate, registered under CAS number 27513-35-5 , is a versatile cyclic β-keto ester that serves as a pivotal building block in modern organic and medicinal chemistry.[1] Its unique structural features, including multiple reactive sites, make it an invaluable precursor for the synthesis of a diverse array of complex molecules, particularly heterocyclic compounds with significant therapeutic potential. This guide provides a comprehensive overview of its synthesis, chemical properties, reactivity, and applications, with a focus on its role in drug discovery and development.

Physicochemical Properties

A thorough understanding of the physicochemical properties of Ethyl 3,5-dioxocyclohexanecarboxylate is fundamental to its application in research and development.

| Property | Value | Source |

| CAS Number | 27513-35-5 | [1] |

| Molecular Formula | C₉H₁₂O₄ | [1] |

| Molecular Weight | 184.19 g/mol | [1] |

| IUPAC Name | ethyl 3,5-dioxocyclohexane-1-carboxylate | [1] |

| Synonyms | 3,5-Dioxocyclohexanecarboxylic Acid Ethyl Ester | [1] |

| Appearance | Off-White to Yellow Solid | |

| Storage | Store at 0-8 °C in a dry, sealed place |

Synthesis and Mechanism

The primary synthetic route to Ethyl 3,5-dioxocyclohexanecarboxylate is the Dieckmann condensation, an intramolecular cyclization of a diester.[2] This reaction is a cornerstone of synthetic organic chemistry for the formation of five- and six-membered rings.

The Dieckmann Condensation: A Mechanistic Overview

The Dieckmann condensation is an intramolecular version of the Claisen condensation, proceeding via the formation of an enolate intermediate.[3] The reaction is typically base-catalyzed, with sodium ethoxide being a common choice.[4]

Experimental Protocol: Synthesis of Ethyl 3,5-dioxocyclohexanecarboxylate via Dieckmann Condensation [5]

Materials:

-

Diethyl acetonylsuccinate

-

Ethanol

-

Sodium metal

-

Toluene

-

Ice water

-

γ-picoline

-

n-butyryl chloride

-

4-N,N-dimethylaminopyridine

-

Benzene

-

Silica gel

Procedure:

-

To 150 mL of ethanol containing 3.4 g of sodium, add 31 g of diethyl acetonylsuccinate dropwise over approximately one hour with stirring at ambient temperature.

-

Heat the mixture under reflux for 2 hours.

-

Cool the reaction to room temperature and remove the ethanol by distillation under reduced pressure to obtain the sodium salt of ethyl 3,5-dioxocyclohexanecarboxylate as a brown viscous liquid.

-

To the resulting liquid, add 100 mL of toluene, 50 mL of ice water, and 0.3 g of γ-picoline.

-

Add 15 g of n-butyryl chloride dropwise at ambient temperature with agitation over about 2 hours.

-

Continue agitation for an additional 30 minutes.

-

Separate the toluene layer, wash with water, and dry.

-

Add 0.8 g of 4-N,N-dimethylaminopyridine to the dried toluene layer and heat with agitation at 80-90°C for 3 hours.

-

Distill off the toluene under reduced pressure.

-

Purify the residue by column chromatography on silica gel using benzene as the eluent to yield the final product.

Caption: The Dieckmann condensation pathway for Ethyl 3,5-dioxocyclohexanecarboxylate synthesis.

Chemical Reactivity and Keto-Enol Tautomerism

The reactivity of Ethyl 3,5-dioxocyclohexanecarboxylate is dominated by the presence of the β-dicarbonyl moiety, which imparts significant acidity to the α-protons and leads to the existence of keto-enol tautomers.[6]

Keto-Enol Tautomerism

This equilibrium between the diketo form and the enol form is a key determinant of the compound's reactivity.[7] The enol form is stabilized by intramolecular hydrogen bonding and conjugation. The position of this equilibrium is influenced by factors such as solvent polarity.[7] Spectroscopic methods, particularly NMR, are instrumental in studying this tautomerism.[8]

Caption: Keto-enol tautomerism in Ethyl 3,5-dioxocyclohexanecarboxylate.

Applications in Drug Discovery and Heterocyclic Synthesis

Ethyl 3,5-dioxocyclohexanecarboxylate is a valuable scaffold for the synthesis of various heterocyclic systems, many of which are of significant interest in medicinal chemistry.

Biginelli Reaction for Dihydropyrimidine Synthesis

The Biginelli reaction is a one-pot, three-component synthesis of dihydropyrimidinones involving a β-keto ester, an aldehyde, and urea or thiourea.[9] These products are known to exhibit a wide range of biological activities, including antiviral, antitumor, antibacterial, and anti-inflammatory properties.[10]

Hantzsch Pyridine Synthesis

The Hantzsch pyridine synthesis is another multicomponent reaction where a β-keto ester, an aldehyde, and a nitrogen source like ammonia condense to form dihydropyridines, which can then be oxidized to pyridines.[11] Dihydropyridine derivatives are a well-known class of calcium channel blockers used in the treatment of hypertension.[12]

Caption: Application in the synthesis of important heterocyclic scaffolds.

Safety and Handling

Ethyl 3,5-dioxocyclohexanecarboxylate is classified with the following GHS hazard statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[1]

Precautionary Measures:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[13]

-

P264: Wash skin thoroughly after handling.[13]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[13]

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[13]

Storage and Disposal:

-

Store in a dry, cool, and well-ventilated place with the container tightly closed.[14]

-

Disposal must be in accordance with official regulations. Do not allow the product to enter the sewage system.[13]

Spectroscopic Data (Predicted)

-

¹H NMR: Signals corresponding to the ethyl group (a quartet and a triplet), methylene protons of the cyclohexane ring, the methine proton, and a characteristic signal for the enolic proton, which may be broad and its chemical shift solvent-dependent.

-

¹³C NMR: Resonances for the carbonyl carbons of the keto and ester groups, carbons of the ethyl group, and the carbons of the cyclohexanedione ring.

-

IR Spectroscopy: Strong absorption bands for the C=O stretching of the ketone and ester functional groups, and a broad band for the O-H stretch of the enol form.

Conclusion

Ethyl 3,5-dioxocyclohexanecarboxylate is a highly functionalized and valuable building block in organic synthesis. Its accessibility through the robust Dieckmann condensation and its versatile reactivity, particularly in multicomponent reactions for the construction of medicinally relevant heterocyclic scaffolds, underscore its importance for researchers and scientists in the field of drug discovery. A thorough understanding of its synthesis, reactivity, and handling is crucial for its effective and safe utilization in the laboratory.

References

- Process for the preparation of 3,5-dioxo cyclohexane carboxylic acid derivatives. EP0306996A2.

- Ethyl 3,5-dioxocyclohexane-1-carboxyl

- Synthesis, Spectroscopic Studies and Keto-Enol Tautomerism of Novel 1,3,4-Thiadiazole Derivative Containing 3-Mercaptobutan-2-one and Quinazolin-4-one Moieties. PMC - NIH.

- Safety Data Sheet - Cayman Chemical. Cayman Chemical.

- A kind of preparation method of 3,5-dioxo-4-propiono cyclohexane-carboxylic acid calcium.

- SAFETY DATA SHEET - Sigma-Aldrich. Sigma-Aldrich.

- 23.

- Biginelli Reaction. Organic Chemistry Portal.

- 18.2: Keto-Enol Equilibria. Chemistry LibreTexts.

- One-Pot Three-Component Biginelli-Type Reaction To Synthesize 5-Carboxanilide-Dihydropyrimidinones Catalyzed By Ionic Liquids In Aqueous Media. Semantic Scholar.

- Hantzsch Dihydropyridine Synthesis. Alfa Chemistry.

- Intramolecular Claisen - The Diekmann Cycliz

- SAFETY DATA SHEET - Fisher Scientific. Fisher Scientific.

- First Synthesis and Structure of Ethyl 3,3,5,5-Tetracyano-2-hydroxy-2-methyl-4,6-diphenylcyclohexane-1-carboxylate.

- 1 Appendix A NMR Spectra. D-Scholarship@Pitt.

- Synthesis of structurally diverse 3,4-dihydropyrimidin-2(1H)-ones via sequential Biginelli and Passerini reactions. Beilstein Journals.

- Measuring Structural and Electronic Effects on Keto−Enol Equilibrium in 1,3-Dicarbonyl Compounds. Pendidikan Kimia.

- 19 - Organic Syntheses Procedure. Organic Syntheses.

- Hantzsch Pyridine Synthesis Mechanism and Complete the Rxn Examples. YouTube.

- (PDF) β‐Ketoesters: An Overview and It's Applications via Transesterification.

- Dieckmann Cyclization Compar

- B(C6F5)3 catalyzed one-pot three-component Biginelli reaction: An efficient and environmentally benign protocol for the synthesis of 3,4-dihydropyrimidin-2(1H). Indian Academy of Sciences.

- Recent advances in the transesterific

- Claisen Condensation and Dieckmann Condens

- Esterification of Carboxylic Acids with. Organic Syntheses Procedure.

- Synthesis of Novel Hantzsch Dihydropyridine Derivatives.

- Determination of Solvent Effects on Keto–Enol Equilibria of 1,3-Dicarbonyl Compounds Using NMR Revisiting a Classic Physical Chemistry Experiment.

- Figure S5. 1 H NMR spectrum (CDCl 3 , 400 MHz) of ethyl 5-chloro-1H-indole-2-carboxylate.

- Dieckmann Condens

- Hantzsch Synthesis of 2,6-Dimethyl-3,5-dimethoxycarbonyl-4-(o-methoxyphenyl)-1,4-dihydropyridine; a Novel Cyclisation Leading to an Unusual Formation of 1-Amino-2-methoxy-carbonyl-3,5-bis(o-methoxyphenyl)-4-oxa-cyclohexan-1. PubMed Central - NIH.

- Keto-enol tautomerism in the development of new drugs. Frontiers.

- ethyl 3,5-dioxocyclohexane-1-carboxylate 97% | CAS: 27513-35-5 | AChemBlock. AChemBlock.

- 13 - Supporting Inform

- BIGINELLI DIHYDROPYRIMIDINE SYNTHESIS. Theochem @ Mercer University.

- The Synthesis of 2,5-Dioxaspiro[3.4]octane Building Blocks: Three-Dimensional Spirocyclic Analogs of 1,4-Dioxanes. ChemRxiv.

- (S)-1-(Ethoxycarbonyl)ethyl(2R,5S)

- ethyl cyclohexyl carboxyl

- Hantzsch Dihydropyridine Synthesis. Wiley Online Library.

Sources

- 1. Ethyl 3,5-dioxocyclohexane-1-carboxylate | C9H12O4 | CID 11252382 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 23.9 Intramolecular Claisen Condensations: The Dieckmann Cyclization - Organic Chemistry | OpenStax [openstax.org]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. Dieckmann Condensation [organic-chemistry.org]

- 5. EP0306996A2 - Process for the preparation of 3,5-dioxo cyclohexane carboxylic acid derivatives - Google Patents [patents.google.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Synthesis, Spectroscopic Studies and Keto-Enol Tautomerism of Novel 1,3,4-Thiadiazole Derivative Containing 3-Mercaptobutan-2-one and Quinazolin-4-one Moieties - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]

- 9. Biginelli Reaction [organic-chemistry.org]

- 10. sphinxsai.com [sphinxsai.com]

- 11. alfa-chemistry.com [alfa-chemistry.com]

- 12. Hantzsch Synthesis of 2,6-Dimethyl-3,5-dimethoxycarbonyl-4-(o-methoxyphenyl)-1,4-dihydropyridine; a Novel Cyclisation Leading to an Unusual Formation of 1-Amino-2-methoxy-carbonyl-3,5-bis(o-methoxyphenyl)-4-oxa-cyclohexan-1-ene - PMC [pmc.ncbi.nlm.nih.gov]

- 13. cdn.caymanchem.com [cdn.caymanchem.com]

- 14. fishersci.fr [fishersci.fr]

An In-Depth Technical Guide to Ethyl 3,5-dioxocyclohexanecarboxylate: Properties, Synthesis, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of Ethyl 3,5-dioxocyclohexanecarboxylate, a versatile building block in modern organic synthesis and medicinal chemistry. As a Senior Application Scientist, this document is structured to deliver not just procedural steps but also the underlying scientific rationale, empowering researchers to effectively utilize this compound in their drug discovery and development endeavors.

Core Molecular Attributes and Physicochemical Properties

Ethyl 3,5-dioxocyclohexanecarboxylate, with a molecular weight of 184.19 g/mol , is a cyclic β-dicarbonyl compound that plays a significant role as a precursor in the synthesis of various heterocyclic systems of medicinal importance.[1] Its unique structural features, including the presence of two carbonyl groups and an ester moiety, render it a highly reactive and valuable synthon.

Chemical Structure and Identification

The structural and identifying information for Ethyl 3,5-dioxocyclohexanecarboxylate is summarized in the table below.

| Identifier | Value | Source |

| IUPAC Name | ethyl 3,5-dioxocyclohexane-1-carboxylate | [1] |

| CAS Number | 27513-35-5 | [1] |

| Molecular Formula | C₉H₁₂O₄ | [1] |

| Molecular Weight | 184.19 g/mol | [1] |

| Canonical SMILES | CCOC(=O)C1CC(=O)CC(=O)C1 | [1] |

| InChI Key | RPRRICYOWFRORO-UHFFFAOYSA-N | [1] |

graph "Ethyl_3,5_dioxocyclohexanecarboxylate_Structure" { layout=neato; node [shape=plaintext]; edge [color="#202124"];// Atom nodes C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; C6 [label="C"]; C7 [label="C"]; C8 [label="C"]; C9 [label="C"]; O1 [label="O"]; O2 [label="O"]; O3 [label="O"]; O4 [label="O"];

// Positioning the nodes for the cyclohexanedione ring C1 [pos="0,1!"]; C2 [pos="-0.87,0.5!"]; C3 [pos="-0.87,-0.5!"]; C4 [pos="0,-1!"]; C5 [pos="0.87,-0.5!"]; C6 [pos="0.87,0.5!"];

// Positioning the ester group C7 [pos="1.74,1!"]; O1 [pos="2.61,0.5!"]; C8 [pos="3.48,1!"]; C9 [pos="4.35,0.5!"]; O2 [pos="1.74,1.8!"];

// Positioning the keto groups O3 [pos="-1.74,-1!"]; O4 [pos="1.74,-1!"];

// Drawing the bonds C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1; C1 -- C7; C7 -- O1; O1 -- C8; C8 -- C9; C7 -- O2 [style=double]; C3 -- O3 [style=double]; C5 -- O4 [style=double]; }

Caption: 2D structure of Ethyl 3,5-dioxocyclohexanecarboxylate.

Synthesis and Purification: A Validated Protocol

The synthesis of Ethyl 3,5-dioxocyclohexanecarboxylate is typically achieved through a Dieckmann-type cyclization of a suitable diethyl ester precursor. The following protocol is a robust and scalable method for its preparation.

Synthetic Workflow

Caption: Generalized workflow for the synthesis of Ethyl 3,5-dioxocyclohexanecarboxylate.

Detailed Experimental Protocol

Materials:

-

Diethyl acetonylsuccinate

-

Sodium metal

-

Absolute Ethanol

-

Toluene

-

Hydrochloric acid (concentrated)

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate

-

Silica gel (for column chromatography)

-

Hexane and Ethyl acetate (for elution)

Procedure:

-

Preparation of Sodium Ethoxide: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon), add absolute ethanol. Carefully add sodium metal in small portions to the ethanol with stirring. The reaction is exothermic and generates hydrogen gas, so appropriate safety precautions must be taken. Continue stirring until all the sodium has reacted to form a clear solution of sodium ethoxide.

-

Dieckmann Cyclization: To the freshly prepared sodium ethoxide solution, add diethyl acetonylsuccinate dropwise at room temperature with vigorous stirring. After the addition is complete, heat the reaction mixture to reflux for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Workup and Neutralization: After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure. To the resulting viscous residue, add ice-cold water and toluene. Carefully acidify the aqueous layer with concentrated hydrochloric acid to a pH of approximately 2-3 while cooling the flask in an ice bath.

-

Extraction: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers (the initial toluene layer and the ethyl acetate extracts).

-

Washing and Drying: Wash the combined organic layers with water and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification by Column Chromatography: The crude product can be purified by flash column chromatography on silica gel. A suitable eluent system is a gradient of ethyl acetate in hexane. The fractions containing the pure product, as identified by TLC, are collected and the solvent is evaporated to yield pure Ethyl 3,5-dioxocyclohexanecarboxylate.

Spectroscopic Characterization

A thorough characterization of the synthesized compound is crucial for confirming its identity and purity. The following sections detail the expected spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Due to keto-enol tautomerism, the NMR spectra of Ethyl 3,5-dioxocyclohexanecarboxylate can be complex, showing signals for both the diketo and enol forms. The equilibrium between these forms is solvent and temperature-dependent.

-

¹H NMR:

-

Ethyl Group: A triplet corresponding to the methyl protons (-CH₃) is expected around δ 1.2-1.3 ppm, and a quartet for the methylene protons (-OCH₂-) around δ 4.1-4.2 ppm.

-

Cyclohexane Ring Protons (Diketo form): Complex multiplets are expected in the region of δ 2.5-3.5 ppm for the methylene and methine protons of the ring.

-

Enolic Proton: A broad singlet may be observed in the downfield region (δ 10-12 ppm) corresponding to the enolic hydroxyl proton, which is often exchangeable with D₂O.

-

Vinylic Proton (Enol form): A singlet for the vinylic proton may appear around δ 5.0-5.5 ppm.

-

-

¹³C NMR:

-

Carbonyl Carbons: Signals for the ketone carbonyl carbons are expected in the range of δ 190-210 ppm. The ester carbonyl carbon will appear further upfield, typically around δ 170-175 ppm.

-

Ethyl Group: The methylene carbon (-OCH₂-) will resonate around δ 60-62 ppm, and the methyl carbon (-CH₃) around δ 14 ppm.

-

Cyclohexane Ring Carbons: The sp³ hybridized carbons of the ring will appear in the range of δ 30-50 ppm. In the enol form, sp² hybridized carbons will be observed in the δ 90-160 ppm region.

-

Infrared (IR) Spectroscopy

The IR spectrum provides valuable information about the functional groups present.

-

C=O Stretching: Strong absorption bands are expected for the carbonyl groups. The ester carbonyl stretch typically appears around 1735-1750 cm⁻¹. The ketone carbonyl stretches will be observed around 1705-1725 cm⁻¹. In the enol form, conjugation and hydrogen bonding can shift the carbonyl absorption to a lower frequency (around 1650 cm⁻¹).

-

C-O Stretching: A strong band for the C-O stretching of the ester group is expected in the region of 1150-1300 cm⁻¹.

-

O-H Stretching (Enol form): A broad absorption band in the region of 2500-3300 cm⁻¹ may be present, indicative of the hydrogen-bonded hydroxyl group of the enol tautomer.

Mass Spectrometry (MS)

Electron impact mass spectrometry (EI-MS) will show a molecular ion peak [M]⁺ at m/z 184. The fragmentation pattern would likely involve the loss of the ethoxy group (-OC₂H₅, 45 Da) to give a fragment at m/z 139, and the loss of the entire ester group (-COOC₂H₅, 73 Da) to give a fragment at m/z 111. Further fragmentation of the cyclohexanedione ring would also be observed.

Applications in Drug Development and Medicinal Chemistry

Ethyl 3,5-dioxocyclohexanecarboxylate is a key intermediate in the synthesis of a variety of heterocyclic compounds with proven pharmacological activities. Its dicarbonyl functionality allows for versatile reactions to construct complex molecular scaffolds.

Hantzsch Dihydropyridine Synthesis

This compound is an excellent substrate for the Hantzsch dihydropyridine synthesis, a multi-component reaction that is fundamental to the production of a class of cardiovascular drugs known as calcium channel blockers.[2] These drugs are widely used in the treatment of hypertension and angina.

Caption: Role in Hantzsch Dihydropyridine Synthesis.

The reaction involves the condensation of an aldehyde, ammonia, and two equivalents of a β-ketoester (in this case, one being Ethyl 3,5-dioxocyclohexanecarboxylate) to form a dihydropyridine ring. The resulting dihydropyridine scaffold is the core structure of drugs like nifedipine, amlodipine, and felodipine. The rationale for using this specific building block lies in its ability to introduce a carboxylate group at a key position on the dihydropyridine ring, which can be crucial for modulating the drug's pharmacokinetic and pharmacodynamic properties.

Biginelli Reaction

The Biginelli reaction is another important multi-component reaction where Ethyl 3,5-dioxocyclohexanecarboxylate can be employed to synthesize dihydropyrimidinones (DHPMs).[3][4] DHPMs are a class of heterocyclic compounds that exhibit a wide range of biological activities, including antiviral, antitumor, antibacterial, and anti-inflammatory properties. Some DHPMs also act as calcium channel blockers.

Caption: Role in the Biginelli Reaction.

This one-pot synthesis involves the acid-catalyzed condensation of an aldehyde, a β-dicarbonyl compound, and urea or thiourea. The use of Ethyl 3,5-dioxocyclohexanecarboxylate allows for the creation of DHPMs with a fused cyclohexanone ring, providing a rigid and structurally diverse scaffold for further drug design and optimization.

Safety and Handling

Ethyl 3,5-dioxocyclohexanecarboxylate is classified as an irritant.[1] It is harmful if swallowed, in contact with skin, or if inhaled. It causes skin irritation, serious eye irritation, and may cause respiratory irritation.[1]

Precautionary Measures:

-

Personal Protective Equipment (PPE): Wear protective gloves, protective clothing, and eye/face protection.

-

Ventilation: Use only outdoors or in a well-ventilated area.

-

Handling: Avoid breathing dust/fume/gas/mist/vapors/spray. Wash hands thoroughly after handling. Do not eat, drink, or smoke when using this product.

-

First Aid: In case of contact with skin, wash with plenty of water. If in eyes, rinse cautiously with water for several minutes. If inhaled, remove person to fresh air and keep comfortable for breathing. If swallowed, immediately call a poison center or doctor.

Conclusion

Ethyl 3,5-dioxocyclohexanecarboxylate is a cornerstone building block for synthetic and medicinal chemists. Its straightforward synthesis, combined with its versatile reactivity in key multi-component reactions like the Hantzsch and Biginelli syntheses, makes it an invaluable tool in the construction of diverse and biologically relevant heterocyclic scaffolds. A thorough understanding of its properties, handling, and synthetic applications, as detailed in this guide, is essential for its effective and safe utilization in the pursuit of novel therapeutic agents.

References

-

PubChem. (n.d.). Ethyl 3,5-dioxocyclohexane-1-carboxylate. National Center for Biotechnology Information. Retrieved January 27, 2026, from [Link]

- Mosti, L., Menozzi, G., Schenone, P., Dorigo, P., Gaion, R. M., & Belluco, P. (1992). Synthesis and cardiotonic activity of 2-substituted 5-cyano-1,6-dihydro-6-oxo-3-pyridinecarboxylic acids and their methyl or ethyl esters. Il Farmaco, 47(4), 427–437.

-

Organic Chemistry Portal. (n.d.). Biginelli Reaction. Retrieved January 27, 2026, from [Link]

-

Trivedi, H., Patel, D. S., Shukla, S. P., & Mangte, A. D. (n.d.). Synthesis of Biginelli reaction products using a heterogeneous catalyst and their characterization. JETIR, 6(5). Retrieved from [Link]

-

Wikipedia. (2023, October 26). Hantzsch pyridine synthesis. Retrieved January 27, 2026, from [Link]

Sources

- 1. Ethyl 3,5-dioxocyclohexane-1-carboxylate | C9H12O4 | CID 11252382 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Synthesis and Aromatization of Hantzsch 1,4-Dihydropyridines under Microwave Irradiation. An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Biginelli Reaction [organic-chemistry.org]

- 4. jetir.org [jetir.org]

Introduction: Unveiling a Versatile Synthetic Building Block

An In-depth Technical Guide to the Chemical Properties of Ethyl 3,5-dioxocyclohexanecarboxylate

Ethyl 3,5-dioxocyclohexanecarboxylate, a key β-dicarbonyl compound, stands as a cornerstone in modern organic synthesis. Its unique structural framework, characterized by the presence of two ketone functionalities and an ester group, imparts a rich and versatile reactivity profile. This guide delves into the core chemical properties of this molecule, offering field-proven insights into its behavior, analysis, and synthetic utility. For researchers and professionals in drug development, a thorough understanding of this intermediate is paramount for designing novel synthetic pathways and constructing complex molecular architectures.

Core Physicochemical Characteristics

The fundamental properties of Ethyl 3,5-dioxocyclohexanecarboxylate are summarized below. These data are critical for experimental design, dictating appropriate solvents, reaction temperatures, and storage conditions.

| Property | Value | Source |

| IUPAC Name | ethyl 3,5-dioxocyclohexane-1-carboxylate | [1] |

| CAS Number | 27513-35-5 | [1] |

| Molecular Formula | C₉H₁₂O₄ | [1] |

| Molecular Weight | 184.19 g/mol | [1] |

| Appearance | Off-White to Yellow Solid | [2] |

| Melting Point | >76°C (decomposes) | |

| Boiling Point | 125-126 °C at 0.4 Torr | |

| Solubility | Soluble in Chloroform, slightly soluble in Dichloromethane and Dimethylformamide | |

| Storage | Store at 0-8 °C under an inert atmosphere (Nitrogen or Argon) | [2] |

Structural Elucidation: The Dynamic Nature of Tautomerism

The chemical behavior of Ethyl 3,5-dioxocyclohexanecarboxylate is dominated by keto-enol tautomerism, an equilibrium between the diketo form and its corresponding enol isomers.[3][4] This phenomenon arises from the acidity of the α-hydrogens situated between the two carbonyl groups, facilitating the formation of a more stable, conjugated enol system.

The equilibrium is highly sensitive to the solvent environment. In non-polar solvents, the enol form is often favored due to the stability conferred by intramolecular hydrogen bonding.[5] Conversely, polar, protic solvents can stabilize the keto form by competing for hydrogen bond formation.[5]

Caption: Keto-Enol Tautomerism of Ethyl 3,5-dioxocyclohexanecarboxylate.

Spectroscopic Fingerprinting: A Multi-faceted Analytical Approach

Characterization of Ethyl 3,5-dioxocyclohexanecarboxylate relies on a combination of spectroscopic techniques. The presence of tautomers often results in more complex spectra than would be expected from a single structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum will display signals for both the keto and enol forms. Key signals for the enol form include a downfield-shifted enolic proton (typically >10 ppm) due to hydrogen bonding. The keto form will show distinct signals for the methylene protons adjacent to the carbonyl groups.

-

¹³C NMR: The carbon spectrum will show characteristic peaks for the ester carbonyl (~170 ppm) and ketone carbonyls (~200 ppm) in the diketo form.[6] In the enol form, the enolic carbons will appear at distinct chemical shifts, providing quantitative information about the tautomeric ratio.

Infrared (IR) Spectroscopy

The IR spectrum provides invaluable information about the functional groups present. The diketo form will exhibit strong C=O stretching vibrations for both the ketone and ester. The enol form will show a broad O-H stretch and a C=O stretch at a lower frequency due to conjugation.

| Functional Group | Wavenumber (cm⁻¹) | Notes |

| O-H Stretch (Enol) | 3300-2500 (broad) | Indicates hydrogen bonding.[7] |

| C-H Stretch | 3000-2850 | Aliphatic C-H bonds. |

| C=O Stretch (Ester) | ~1735 | |

| C=O Stretch (Ketone) | ~1715 | [7] |

| C=O Stretch (Conjugated Ketone - Enol) | ~1670 | Lower frequency due to conjugation. |

| C-O Stretch | 1320-1210 | [7] |

Mass Spectrometry

Mass spectrometry confirms the molecular weight of the compound. The fragmentation pattern often involves the loss of the ethoxy group (-OEt) or the entire ester group (-COOEt).[8] The molecular ion peak (M+) is expected at m/z 184.19.[1]

Synthesis and Reactivity: A Chemist's Toolkit

The synthetic utility of Ethyl 3,5-dioxocyclohexanecarboxylate stems from its straightforward preparation and predictable reactivity.

Synthetic Protocol: Dieckmann Condensation Approach

A common method for the synthesis of this and related compounds is the intramolecular Dieckmann condensation of a suitable diester, such as diethyl acetonylsuccinate.[9]

Step-by-Step Methodology:

-

Base-mediated cyclization: Diethyl acetonylsuccinate is treated with a strong base, such as sodium ethoxide in ethanol. The base abstracts an acidic α-proton, initiating an intramolecular condensation to form the sodium salt of the cyclic β-keto ester.[9]

-

Reaction Conditions: The mixture is typically heated under reflux to drive the reaction to completion.[9]

-

Workup: After cooling, the ethanol is removed under reduced pressure. The resulting residue is then carefully acidified (e.g., with HCl) to protonate the enolate and yield the final product.[9]

-

Purification: The crude product can be purified by extraction and subsequent distillation or crystallization.

Caption: Synthetic workflow for Ethyl 3,5-dioxocyclohexanecarboxylate.

Key Reactions and Applications

The presence of acidic protons and multiple electrophilic centers makes this molecule a versatile intermediate for:

-

Alkylation and Acylation: The methylene group between the two ketones is readily deprotonated to form a nucleophilic enolate, which can be alkylated or acylated to introduce a wide range of substituents.[9]

-

Heterocycle Synthesis: It serves as a precursor for the synthesis of various heterocyclic compounds, such as pyrazoles, isoxazoles, and pyrimidines, which are common motifs in pharmaceuticals.

-

Michael Addition: The enolate can act as a Michael donor in conjugate addition reactions with α,β-unsaturated carbonyl compounds.

Safety and Handling: A Researcher's Responsibility

As with any chemical reagent, proper handling of Ethyl 3,5-dioxocyclohexanecarboxylate is essential for laboratory safety.

-

GHS Hazard Statements:

-

Precautionary Measures:

-

Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[10]

-

Work in a well-ventilated area or a fume hood to avoid inhalation of dust or vapors.[10]

-

Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water.[10]

-

Store in a tightly sealed container in a cool, dry place.[11]

-

Conclusion: A Molecule of Enduring Significance

Ethyl 3,5-dioxocyclohexanecarboxylate is more than just a chemical intermediate; it is a testament to the elegance and utility of fundamental organic reactions. Its rich tautomeric chemistry, coupled with its versatile reactivity, ensures its continued importance in the synthesis of complex organic molecules. For scientists at the forefront of drug discovery and materials science, a deep appreciation of its properties is not just beneficial, but essential for innovation.

References

-

ResearchGate. (2025). First Synthesis and Structure of Ethyl 3,3,5,5-Tetracyano-2-hydroxy-2-methyl-4,6-diphenylcyclohexane-1-carboxylate. Retrieved from [Link]

- Google Patents. (n.d.). EP0306996A2 - Process for the preparation of 3,5-dioxo cyclohexane carboxylic acid derivatives.

-

PubChem. (n.d.). Ethyl 3,5-dioxocyclohexane-1-carboxylate. Retrieved from [Link]

-

PHYWE. (n.d.). Keto-enol tautomerism of ethyl acetoacetate (3-oxobutanoicacid ethyl ester). Retrieved from [Link]

-

National Center for Biotechnology Information. (2020). Synthesis, Spectroscopic Studies and Keto-Enol Tautomerism of Novel 1,3,4-Thiadiazole Derivative Containing 3-Mercaptobutan-2-one and Quinazolin-4-one Moieties. Retrieved from [Link]

-

PubChem. (n.d.). Ethyl 3,5-dimethyl-4-oxocyclohexane-1-carboxylate. Retrieved from [Link]

-

PubChem. (n.d.). Ethyl 3-oxocyclohexanecarboxylate. Retrieved from [Link]

-

Master Organic Chemistry. (2022). Keto-Enol Tautomerism : Key Points. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). 22.1: Keto-Enol Tautomerism. Retrieved from [Link]

-

YouTube. (2016). Keto Enol Tautomerism - Acidic & Basic Conditions. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]

-

Chemistry LibreTexts. (2021). 1.7: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

-

Supporting Information. (n.d.). 13. Retrieved from [Link]

-

NIST WebBook. (n.d.). Ethyl 3-coumarincarboxylate. Retrieved from [Link]

-

MDPI. (2021). (S)-1-(Ethoxycarbonyl)ethyl(2R,5S)-2,5-dimethyl-1,3-dioxolan-4-one-2-carboxylate. Retrieved from [Link]

-

ResearchGate. (2025). Mass Spectrometry of Substituted Ethyl-4-anilinopyrazolo[3,4-b]pyridine-5-carboxylates. Retrieved from [Link]

Sources

- 1. Ethyl 3,5-dioxocyclohexane-1-carboxylate | C9H12O4 | CID 11252382 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. ethyl 3,5-dioxocyclohexane-1-carboxylate 97% | CAS: 27513-35-5 | AChemBlock [achemblock.com]

- 3. Keto-enol tautomerism of ethyl acetoacetate (3-oxobutanoicacid ethyl ester) | PHYWE [phywe.com]

- 4. Synthesis, Spectroscopic Studies and Keto-Enol Tautomerism of Novel 1,3,4-Thiadiazole Derivative Containing 3-Mercaptobutan-2-one and Quinazolin-4-one Moieties - PMC [pmc.ncbi.nlm.nih.gov]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. rsc.org [rsc.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. researchgate.net [researchgate.net]

- 9. EP0306996A2 - Process for the preparation of 3,5-dioxo cyclohexane carboxylic acid derivatives - Google Patents [patents.google.com]

- 10. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 11. CAS 27513-35-5 | ethyl 3,5-dioxocyclohexane-1-carboxylate - Synblock [synblock.com]

A Comprehensive Technical Guide to the Synthesis of Ethyl 3,5-Dioxocyclohexanecarboxylate

Introduction: The Significance of a Versatile Cyclohexanedione Building Block

Ethyl 3,5-dioxocyclohexanecarboxylate is a pivotal intermediate in synthetic organic chemistry, valued for its unique structural motif featuring a β,δ-diketoester system. This arrangement of functional groups provides a versatile platform for a wide array of chemical transformations, making it a crucial building block in the synthesis of complex molecules, including pharmaceuticals and agrochemicals. For instance, it serves as a key precursor in the production of prohexadione calcium, a plant growth regulator. This guide offers an in-depth exploration of the primary and alternative synthetic routes to this valuable compound, providing detailed experimental protocols, mechanistic insights, and a comparative analysis of the available methodologies, tailored for researchers and professionals in the field of drug development and chemical synthesis.

Primary Synthetic Pathway: A Tandem Michael Addition and Dieckmann Condensation

The most established and widely employed method for the synthesis of ethyl 3,5-dioxocyclohexanecarboxylate is a robust two-step sequence. This pathway commences with a Michael addition reaction between diethyl maleate and acetone, which generates the intermediate, diethyl acetonylsuccinate. This intermediate then undergoes an intramolecular Claisen condensation, specifically a Dieckmann condensation, to yield the target cyclic dione.

Step 1: Michael Addition - Formation of Diethyl Acetonylsuccinate

The initial step involves the conjugate addition of an enolate, generated from acetone, to the electron-deficient alkene of diethyl maleate. This reaction is typically catalyzed by a base, with secondary amines such as diethylamine being particularly effective.

Causality Behind Experimental Choices:

The choice of a secondary amine as a catalyst is strategic. It is basic enough to facilitate the formation of the acetone enolate but not so strong as to promote undesirable side reactions, such as the self-condensation of acetone or the saponification of the ester groups. The reaction is generally performed at or below room temperature to control the exothermicity of the reaction and maximize the yield of the desired 1,5-dicarbonyl compound.[1]

Experimental Protocol: Synthesis of Diethyl Acetonylsuccinate

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add diethyl maleate and acetone.

-

Catalyst Addition: Cool the mixture in an ice bath and add diethylamine dropwise with continuous stirring.

-

Reaction Progression: Allow the reaction mixture to stir at room temperature for an extended period (typically 12-24 hours) to ensure complete conversion.

-

Workup and Purification: After the reaction is complete, the mixture is typically washed with a dilute acid to remove the amine catalyst, followed by water and brine. The organic layer is then dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield crude diethyl acetonylsuccinate. Further purification can be achieved by vacuum distillation.

Step 2: Dieckmann Condensation - Cyclization to Ethyl 3,5-Dioxocyclohexanecarboxylate

The acyclic diethyl acetonylsuccinate is then cyclized via a Dieckmann condensation. This intramolecular reaction is a cornerstone for the formation of five- and six-membered rings and is particularly effective for producing cyclic β-keto esters. The reaction is promoted by a strong base, with sodium ethoxide being the reagent of choice when working with ethyl esters to prevent transesterification.[2]

Causality Behind Experimental Choices:

The use of sodium ethoxide as a base is critical. It deprotonates the α-carbon of one of the ester groups, generating a nucleophilic enolate. This enolate then attacks the carbonyl carbon of the other ester group within the same molecule.[3] The subsequent elimination of an ethoxide ion drives the reaction towards the formation of the stable six-membered ring. The reaction is typically conducted in an anhydrous alcoholic solvent, such as ethanol, to ensure the solubility of the reactants and the base.[2]

Experimental Protocol: Dieckmann Condensation of Diethyl Acetonylsuccinate

-

Preparation of Sodium Ethoxide: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, prepare a solution of sodium ethoxide by carefully dissolving sodium metal in anhydrous ethanol.

-

Addition of Diethyl Acetonylsuccinate: To the prepared sodium ethoxide solution, add diethyl acetonylsuccinate dropwise at a controlled temperature (often ambient temperature, though some procedures may specify cooling).[4]

-

Reaction and Reflux: Upon completion of the addition, the reaction mixture is typically heated under reflux for several hours to drive the cyclization to completion.[4]

-

Workup and Isolation: After cooling, the reaction mixture is quenched by pouring it into a mixture of ice and a strong acid (e.g., hydrochloric acid or sulfuric acid) to neutralize the excess base and protonate the enolate of the product. The product is then extracted with an organic solvent (e.g., diethyl ether or ethyl acetate). The combined organic extracts are washed with water, a saturated solution of sodium bicarbonate, and brine.

-

Purification: The organic layer is dried over an anhydrous drying agent, filtered, and the solvent is evaporated under reduced pressure. The crude ethyl 3,5-dioxocyclohexanecarboxylate is then purified by vacuum distillation.

Quantitative Data Summary for the Primary Synthesis Pathway

| Step | Reactants | Catalyst/Base | Solvent | Temperature (°C) | Reaction Time (h) | Typical Yield (%) |

| 1. Michael Addition | Diethyl maleate, Acetone | Diethylamine | None or excess acetone | 0 to RT | 12 - 24 | 70 - 85 |

| 2. Dieckmann Condensation | Diethyl acetonylsuccinate | Sodium ethoxide | Ethanol | Reflux | 2 - 4 | 75 - 90 |

Mechanistic Insights

To fully appreciate the elegance and efficiency of this synthetic route, a detailed examination of the reaction mechanisms is essential.

Mechanism of Michael Addition

The Michael addition proceeds through the formation of a resonance-stabilized enolate from acetone, which then acts as a soft nucleophile, attacking the β-carbon of the α,β-unsaturated ester, diethyl maleate.[5]

Caption: Michael addition of acetone to diethyl maleate.

Mechanism of Dieckmann Condensation

The Dieckmann condensation is an intramolecular nucleophilic acyl substitution reaction. A base abstracts an acidic α-proton from the diester to form a nucleophilic enolate, which then attacks the other ester carbonyl, leading to a cyclic β-keto ester after the elimination of an alkoxide.[6]

Caption: Dieckmann condensation of diethyl acetonylsuccinate.

Alternative Synthetic Strategies

While the Michael-Dieckmann sequence is the most common, other methods for the synthesis of related cyclic keto esters exist and are worth considering, as they may offer advantages for specific applications or substrate scopes.

Robinson Annulation

The Robinson annulation is a powerful ring-forming reaction that combines a Michael addition with a subsequent intramolecular aldol condensation.[7] While not a direct route to ethyl 3,5-dioxocyclohexanecarboxylate itself, it is a fundamental method for the synthesis of substituted cyclohexenones, which are structurally related.[8] This method is particularly useful for building complex polycyclic systems, such as those found in steroids.[7] The reaction typically involves the addition of an enolate (from a ketone or β-dicarbonyl compound) to an α,β-unsaturated ketone, followed by an intramolecular aldol reaction of the resulting 1,5-diketone.[9]

Hagemann's Ester Synthesis

Hagemann's ester (ethyl 2-methyl-4-oxo-2-cyclohexenecarboxylate) is another important cyclic keto ester with broad applications in natural product synthesis.[10] Its synthesis, while not yielding the 3,5-dioxo structure directly, provides a valuable alternative for accessing functionalized cyclohexanone rings. The classical Hagemann's ester synthesis involves the reaction of two equivalents of ethyl acetoacetate with formaldehyde or methylene iodide.[10] This methodology highlights an alternative approach to constructing the cyclohexanone core.

Conclusion and Future Perspectives

The synthesis of ethyl 3,5-dioxocyclohexanecarboxylate via the Michael addition followed by Dieckmann condensation remains a highly efficient and reliable method for both laboratory and industrial-scale production. The ready availability of the starting materials, coupled with the high yields of the individual steps, makes this a preferred route. Understanding the nuances of the reaction mechanisms and the rationale behind the experimental conditions is paramount for optimizing this synthesis.

While alternative methods like the Robinson annulation and Hagemann's ester synthesis provide access to a broader range of functionalized cyclohexenones, the Michael-Dieckmann sequence is the most direct approach to the title compound. Future research in this area may focus on the development of more sustainable and atom-economical one-pot procedures or the use of novel catalytic systems to further enhance the efficiency and environmental footprint of this important transformation.

References

- Dieckmann, W. (1901). Ueber cyklische β-Ketoncarbonsäureester. Justus Liebigs Annalen der Chemie, 317(1), 27-109.

- Hagemann, C. T. L. (1893). Ueber die Condensation von Formaldehyd mit Acetessigäther. Berichte der deutschen chemischen Gesellschaft, 26(1), 876-890.

-

Michael, A. (1887). Ueber die Addition von Natriumacetessig- und Natriummalonsäureäthern zu den Aethern ungesättigter Säuren. Journal für Praktische Chemie, 35(1), 349-356. Available at: [Link]

-

Organic Syntheses. (n.d.). Ethyl acetonedicarboxylate. Available at: [Link]

-

Wikipedia. (2023). Hagemann's ester. Available at: [Link]

-

Chemistry LibreTexts. (2023). 23.12: The Robinson Annulation Reaction. Available at: [Link]

-

Chemistry LibreTexts. (2023). 23.9 Intramolecular Claisen Condensations: The Dieckmann Cyclization. Available at: [Link]

-

Master Organic Chemistry. (2023). The Michael Addition Reaction and Conjugate Addition. Available at: [Link]

-

Wikipedia. (2023). Dieckmann condensation. Available at: [Link]

- Google Patents. (n.d.). EP0306996A2 - Process for the preparation of 3,5-dioxo cyclohexane carboxylic acid derivatives.

-

JoVE. (2023). Cyclohexenones via Michael Addition and Aldol Condensation: The Robinson Annulation. Available at: [Link]

-

L.S.College, Muzaffarpur. (2020). Michael reaction. Available at: [Link]

-

Master Organic Chemistry. (2020). Claisen Condensation and Dieckmann Condensation. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Michael Addition. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Dieckmann Condensation. Available at: [Link]

-

Sciencemadness.org. (2020). Synthesis of diethyl diethylmalonate. Available at: [Link]

-

ACS Publications. (2023). An aza-Robinson Annulation Strategy for the Synthesis of Fused Bicyclic Amides. Available at: [Link]

-

Organic Chemistry: A Tenth Edition. (n.d.). 23.12 The Robinson Annulation Reaction. Available at: [Link]

- Google Patents. (n.d.). CN1237571A - Preparation method of diethyl malonate.

-

JoVE. (2023). Video: Cyclohexenones via Michael Addition and Aldol Condensation: The Robinson Annulation. Available at: [Link]

-

ResearchGate. (n.d.). Hagemann's ester: a timeless building block for natural product synthesis. Available at: [Link]

-

Oregon State University. (n.d.). Alkylation studies on Hagemann's ester : an approach to the synthesis of the trisporic acids. Available at: [Link]

-

ResearchGate. (n.d.). Diethyl succinate synthesis by reactive distillation. Available at: [Link]

-

SciSpace. (n.d.). Preparation of diethyl malonate adducts from chalcone analogs containing a thienyl ring. Available at: [Link]

-

ResearchGate. (n.d.). Michael addition reactions in macromolecular design for emerging technologie. Available at: [Link]

-

Semantic Scholar. (n.d.). The preparation and reactions of dienol ester and dienol ester derivatives of hagemann's ester and its t-butyl analogue. Available at: [Link]

Sources

- 1. adichemistry.com [adichemistry.com]

- 2. Dieckmann Condensation [organic-chemistry.org]

- 3. 23.9 Intramolecular Claisen Condensations: The Dieckmann Cyclization - Organic Chemistry | OpenStax [openstax.org]

- 4. ir.library.oregonstate.edu [ir.library.oregonstate.edu]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Dieckmann condensation - Wikipedia [en.wikipedia.org]

- 7. 23.12 The Robinson Annulation Reaction – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Video: Cyclohexenones via Michael Addition and Aldol Condensation: The Robinson Annulation [jove.com]

- 10. Hagemann's ester - Wikipedia [en.wikipedia.org]

The Versatile Building Block: A Technical Guide to Ethyl 3,5-Dioxocyclohexanecarboxylate for Drug Discovery and Development

Abstract

Ethyl 3,5-dioxocyclohexanecarboxylate, a seemingly simple cyclic β-dicarbonyl compound, is a molecule of significant interest to the discerning medicinal chemist and drug development professional. Its true value lies not in its inherent biological activity, but in its remarkable versatility as a synthetic intermediate. The strategic placement of its ketone and ester functionalities within a cyclohexanone framework provides a rich playground for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. This guide delves into the synthesis, key reactive properties, and, most importantly, the practical applications of this valuable building block in the construction of diverse and biologically relevant heterocyclic scaffolds. We will explore not just the "what" but the "why" behind its utility in established name reactions and provide actionable insights for its deployment in drug discovery programs.

Core Characteristics and Synthesis

Ethyl 3,5-dioxocyclohexanecarboxylate (also known as 3,5-dioxocyclohexanecarboxylic acid ethyl ester) is a solid at room temperature with the molecular formula C₉H₁₂O₄ and a molecular weight of 184.19 g/mol . Its structure is characterized by a cyclohexane ring bearing two ketone groups at the 3- and 5-positions and an ethyl ester at the 1-position.

Table 1: Physicochemical Properties of Ethyl 3,5-dioxocyclohexanecarboxylate

| Property | Value | Reference(s) |

| CAS Number | 27513-35-5 | [1] |

| Molecular Formula | C₉H₁₂O₄ | [1] |

| Molecular Weight | 184.19 g/mol | [1] |

| Appearance | Off-White to Yellow Solid | [2] |

| Storage | Store at 0-8 °C | [2] |

Synthesis via Dieckmann Condensation

The most common and industrially relevant synthesis of ethyl 3,5-dioxocyclohexanecarboxylate is achieved through an intramolecular Dieckmann condensation of diethyl acetonylsuccinate. This reaction is a powerful method for the formation of five- and six-membered rings.

The causality behind this choice of precursor is rooted in the inherent reactivity of the starting material. Diethyl acetonylsuccinate possesses two ester groups and an activated methylene group, primed for intramolecular cyclization. The use of a strong base, such as sodium ethoxide, is critical to deprotonate the α-carbon to one of the ester groups, generating a nucleophilic enolate. This enolate then attacks the carbonyl carbon of the other ester group within the same molecule, leading to the formation of the cyclic β-keto ester.

Figure 1: General workflow for the synthesis of Ethyl 3,5-dioxocyclohexanecarboxylate via Dieckmann Condensation.

Experimental Protocol: Synthesis of Ethyl 3,5-dioxocyclohexanecarboxylate [3]

-

Step 1: Sodium Ethoxide Preparation: To 150 mL of ethanol, carefully add 3.4 g of sodium metal in portions.

-

Step 2: Addition of Starting Material: To the freshly prepared sodium ethoxide solution, add 31 g of diethyl acetonylsuccinate dropwise over approximately one hour with stirring at ambient temperature.

-

Step 3: Cyclization: Heat the reaction mixture under reflux for 2 hours.

-

Step 4: Work-up: After cooling to room temperature, remove the ethanol under reduced pressure. The resulting brown viscous liquid is the sodium salt of ethyl 3,5-dioxocyclohexanecarboxylate and can be used directly in subsequent reactions or further purified.

Keto-Enol Tautomerism: The Key to Reactivity

A fundamental aspect of the chemistry of ethyl 3,5-dioxocyclohexanecarboxylate is its existence as a mixture of keto and enol tautomers. This equilibrium is crucial as it dictates the nucleophilic character of the molecule. The presence of two carbonyl groups flanking a methylene group results in acidic α-protons, facilitating the formation of a highly stabilized enolate.

Figure 3: Conceptual workflow for a modified Hantzsch-type synthesis using Ethyl 3,5-dioxocyclohexanecarboxylate.

Significance for Drug Development: The dihydropyridine core is a privileged scaffold in medicinal chemistry. The ability to rapidly generate novel, fused DHP derivatives from ethyl 3,5-dioxocyclohexanecarboxylate allows for the exploration of new chemical space around this important pharmacophore, potentially leading to the discovery of new cardiovascular agents with improved properties.

Knoevenagel Condensation: Building Blocks for Bioactive Molecules

The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by a dehydration reaction. The active methylene groups of ethyl 3,5-dioxocyclohexanecarboxylate readily participate in Knoevenagel condensations with various aldehydes, leading to the formation of α,β-unsaturated systems. These products are themselves valuable intermediates for further synthetic transformations.

Experimental Protocol: General Procedure for Knoevenagel Condensation

-

Step 1: Reactant Mixture: In a suitable solvent such as ethanol or toluene, dissolve ethyl 3,5-dioxocyclohexanecarboxylate and the desired aromatic aldehyde.

-

Step 2: Catalyst Addition: Add a catalytic amount of a weak base, such as piperidine or pyrrolidine.

-

Step 3: Reaction: Reflux the mixture for a specified time, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Step 4: Isolation: Upon completion, cool the reaction mixture and isolate the product by filtration or extraction. Further purification can be achieved by recrystallization or column chromatography.

The choice of a weak base is crucial to prevent self-condensation of the dicarbonyl starting material. The resulting α,β-unsaturated ketone products can serve as Michael acceptors for subsequent reactions.

Michael Addition: Constructing Complex Molecular Architectures

The enolate of ethyl 3,5-dioxocyclohexanecarboxylate is an excellent nucleophile for Michael (conjugate) addition reactions. It can add to a wide range of α,β-unsaturated compounds (Michael acceptors), such as enones, enals, and nitroalkenes. This reaction is a powerful tool for the formation of new carbon-carbon bonds and the construction of more complex molecular frameworks.

Sources

- 1. EP0306996A2 - Process for the preparation of 3,5-dioxo cyclohexane carboxylic acid derivatives - Google Patents [patents.google.com]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis, Anti-inflammatory Activities and Mechanisms of 3,5- dihydroxycinnamic Acid Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Regioselectivity of Enolate Formation in Ethyl 3,5-dioxocyclohexanecarboxylate

Abstract

Ethyl 3,5-dioxocyclohexanecarboxylate is a pivotal building block in organic synthesis, valued for its dual carbonyl functionality which allows for a wide array of chemical transformations. The synthetic utility of this β-dicarbonyl compound is fundamentally governed by the regioselective formation of its enolate. This guide provides a comprehensive analysis of the principles dictating this selectivity, moving beyond simplistic kinetic versus thermodynamic labels to address the nuanced interplay of proton acidity, reaction conditions, and the subsequent reactivity of the generated enolate. We will explore the causal mechanisms behind experimental choices, present validated protocols for selective transformations, and offer a framework for predicting and controlling reaction outcomes in complex synthetic applications.

Part 1: Foundational Principles of Acidity and Tautomerism

The reactivity of Ethyl 3,5-dioxocyclohexanecarboxylate is rooted in the acidity of its various α-protons. Understanding the vast differences in their pKa values is the first step toward mastering its chemistry.

Mapping the Acidic Protons

The molecule possesses three distinct sets of α-protons, each with a characteristic acidity profile:

-

C4 Protons (α to two ketones): These methylene protons are flanked by two electron-withdrawing carbonyl groups. This dual activation leads to significant charge delocalization in the conjugate base, making these the most acidic protons in the molecule, with a pKa in the range of 9-11.[1][2]

-

C2/C6 Protons (α to one ketone): These methylene protons are adjacent to a single carbonyl group and are considered typical ketonic α-protons, with a pKa of approximately 18-20.[1]

-

C1 Proton (α to ester): This methine proton is adjacent to the ethyl ester group. While activated, it is generally less acidic than protons alpha to a ketone and is also tertiary, making it more sterically hindered.

This significant disparity in acidity, particularly the exceptionally low pKa of the C4 protons, is the single most dominant factor in enolate formation.

Caption: Acidity map of protons in Ethyl 3,5-dioxocyclohexanecarboxylate.

The Predominant Enolate: A Case Beyond Simple Kinetic vs. Thermodynamic Control

In typical unsymmetrical ketones, the choice between kinetic and thermodynamic conditions dictates which α-carbon is deprotonated.[3][4][5] Kinetic control, using a strong, bulky base like LDA at low temperatures, favors the faster removal of the most sterically accessible proton.[6][7] Thermodynamic control, using a weaker base at higher temperatures, allows for equilibration to the most stable enolate, which typically has a more substituted double bond.[8]

However, for Ethyl 3,5-dioxocyclohexanecarboxylate, the ~10 pKa unit difference between the C4 protons and the next most acidic protons (C2/C6) is so pronounced that deprotonation occurs almost exclusively at the C4 position under both kinetic and thermodynamic conditions. The energy barrier to remove a C2/C6 proton is prohibitively high compared to the facile deprotonation at C4. Therefore, the discussion of regioselectivity shifts from "which carbon gets deprotonated?" to "how does the resulting C4-enolate react?"

Caption: Formation of the predominant C4-enolate under various conditions.

Part 2: Controlling the Reaction Pathway of the C4-Enolate

Once formed, the C4-enolate is a resonance-stabilized species with nucleophilic character at both the C4 carbon and the oxygen atoms of the carbonyls. This ambident nucleophilicity presents the true regioselectivity challenge: directing subsequent reactions (e.g., alkylation) to either the carbon (C-alkylation) or oxygen (O-alkylation) atom. The outcome is determined by a sophisticated interplay of the electrophile's nature, the solvent, and the metal counter-ion.

Hard and Soft Acids and Bases (HSAB) Theory

HSAB theory provides a powerful predictive framework. The enolate's oxygen atom is a "hard" nucleophilic center, while the carbon atom is a "soft" nucleophilic center.

-

Hard Electrophiles (e.g., silyl halides like TMSCl, acyl chlorides) preferentially react with the hard oxygen center, leading to O-acylation or O-silylation .

-

Soft Electrophiles (e.g., alkyl halides like CH₃I or benzyl bromide) preferentially react with the soft carbon center, leading to C-alkylation .[1]

Influence of Solvent and Counter-Ion

The reaction environment critically influences the enolate's behavior:

-

Counter-Ion: A more covalent metal-oxygen bond (e.g., with Li⁺) shields the oxygen atom, promoting C-alkylation. More ionic interactions (e.g., with Na⁺ or K⁺) leave the oxygen more exposed and reactive, favoring O-alkylation.

-

Solvent: Polar aprotic solvents (e.g., DMSO, HMPA) strongly solvate the metal cation, creating a more "naked" and reactive oxygen anion, which increases the likelihood of O-alkylation. Less polar, coordinating solvents like THF favor a more tightly associated ion pair, which sterically favors reaction at the carbon atom.

The following workflow summarizes these decision-making parameters:

Caption: Workflow for directing the regioselectivity of enolate reactions.

Part 3: Validated Experimental Methodologies

The following protocols provide step-by-step guidance for achieving selective C- and O-functionalization, embodying the principles discussed.

Protocol 1: Selective C-Alkylation via Thermodynamic Enolate Formation

This protocol is designed to generate a monosubstituted derivative at the C4 position, a common step in the synthesis of complex ketones.

| Parameter | Condition | Rationale |

| Base | Sodium Hydride (NaH) or Sodium Ethoxide (NaOEt) | A moderately strong, non-bulky base ensures complete deprotonation at C4 under equilibrating conditions.[9] |

| Solvent | Tetrahydrofuran (THF) or Ethanol | Promotes ion-pairing and favors reaction at the softer carbon nucleophile. |

| Electrophile | Primary Alkyl Halide (e.g., Iodomethane) | A classic soft electrophile that ensures a favorable soft-soft interaction with the C4 carbon.[1] |

| Temperature | 0 °C to Room Temperature | Allows for complete enolate formation and subsequent alkylation without promoting side reactions. |

Step-by-Step Methodology:

-

To a flame-dried, three-neck flask under an inert atmosphere (N₂ or Ar), add sodium hydride (1.1 eq., 60% dispersion in mineral oil).

-

Wash the NaH with dry hexanes (2x) to remove the oil, and suspend the remaining powder in dry THF.

-

Cool the suspension to 0 °C in an ice bath.

-

Add a solution of Ethyl 3,5-dioxocyclohexanecarboxylate (1.0 eq.) in dry THF dropwise over 30 minutes. Evolution of H₂ gas will be observed.

-

Allow the mixture to stir at 0 °C for 1 hour after the addition is complete to ensure full enolate formation.

-

Add the alkyl halide (1.1 eq.) dropwise at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC.

-

Upon completion, quench the reaction by carefully adding saturated aqueous NH₄Cl solution.

-

Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product via flash column chromatography.

Protocol 2: Selective O-Silylation via Trapping

This protocol generates a silyl enol ether, a versatile intermediate for various cross-coupling and addition reactions.

| Parameter | Condition | Rationale |

| Base | Triethylamine (Et₃N) | A non-nucleophilic amine base is sufficient to facilitate the reaction with the highly reactive silyl halide. |

| Solvent | Dichloromethane (DCM) or Acetonitrile (MeCN) | Aprotic solvents that effectively dissolve the reactants without interfering. |

| Electrophile | Trimethylsilyl Chloride (TMSCl) | A hard electrophile that rapidly and irreversibly traps the enolate at the hard oxygen center. |

| Temperature | 0 °C to Room Temperature | Mild conditions are sufficient for this rapid trapping reaction. |

Step-by-Step Methodology:

-

To a flame-dried flask under an inert atmosphere, dissolve Ethyl 3,5-dioxocyclohexanecarboxylate (1.0 eq.) in dry DCM.

-

Add triethylamine (1.5 eq.) and cool the solution to 0 °C.

-

Add trimethylsilyl chloride (1.2 eq.) dropwise. A white precipitate of triethylammonium chloride will form.

-

Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature for 1-2 hours, monitoring by TLC or ¹H NMR.

-

Upon completion, dilute the reaction mixture with pentane and filter through a pad of Celite to remove the ammonium salt.

-

Concentrate the filtrate under reduced pressure. The resulting silyl enol ether is often used immediately in the next step due to potential sensitivity to hydrolysis.

Part 4: Spectroscopic and Analytical Characterization

Confirming the regiochemical outcome is paramount. A combination of spectroscopic techniques provides definitive evidence.

-

¹H NMR Spectroscopy: For C-alkylation, the signal corresponding to the two C4 protons (a singlet or triplet depending on coupling) will be replaced by a signal for the remaining C4 proton (a multiplet) and new signals for the added alkyl group. For O-silylation, the C4 proton signal will disappear and be replaced by a vinylic proton signal, along with the characteristic signal for the silyl group (e.g., a singlet around 0.2 ppm for TMS).[10]

-

¹³C NMR Spectroscopy: C-alkylation results in the appearance of a new aliphatic carbon signal and a shift in the C4 signal. O-silylation results in the appearance of signals corresponding to the vinylic carbons of the enol ether.

-

UV-Vis Spectroscopy: Enolate formation causes a significant bathochromic shift (to longer wavelength) in the UV absorption maximum due to the extended π-conjugation. This can be used to monitor the deprotonation step.[11]

Conclusion

The regioselectivity of reactions involving Ethyl 3,5-dioxocyclohexanecarboxylate is a nuanced topic that hinges on a deep understanding of its electronic and structural properties. While the initial deprotonation is overwhelmingly directed to the C4 position by its superior acidity, true synthetic control is exerted by strategically manipulating the subsequent reaction of the resulting ambident enolate. By carefully selecting the electrophile based on HSAB principles and fine-tuning the reaction environment through judicious choice of solvent and counter-ion, researchers can predictably steer the reaction towards either C- or O-functionalization. The protocols and principles outlined in this guide provide a robust framework for leveraging this versatile substrate in the rational design and execution of complex synthetic strategies, particularly within the demanding context of drug discovery and development.

References

-

Chemistry Stack Exchange. (2014). Regioselective enolate formation. [Link]

-

Fiveable. (n.d.). Kinetic vs. Thermodynamic Enolates Definition. [Link]

-

University Lecture Notes. (n.d.). Lecture 3 Regioselective Formation of Enolates. [Link]

-

Oreate AI Blog. (2026). Kinetic vs. Thermodynamic Enolates: Understanding the Nuances of Enolate Formation. [Link]

-

Khan Academy. (n.d.). Kinetic and thermodynamic enolates. [Link]

-

University Course Material. (n.d.). Regioselectivity in Kinetics Aldols/'Kinetic' Enolate Generation. [Link]

-

ER Publications. (n.d.). Using Regioselective Formation of Enolates to Compare Kinetic and Thermodynamic Control. [Link]

-

Mašek, T., & Jahn, U. (2021). Enolate-Based Regioselective Anti-Beckmann C-C Bond Cleavage of Ketones. Journal of Organic Chemistry, 86(17), 11608-11632. [Link]

-

Arnott, G. (2014). Chemistry 3 Alkylation of Enolates (1,3-Dicarbonyl compounds and Decarboxylation). YouTube. [Link]

-

Master Organic Chemistry. (2022). Kinetic Versus Thermodynamic Enolates. [Link]

- Google Patents. (n.d.).

-

ResearchGate. (2016). (PDF) Regioselective Formation of Enolates: A Way to Understanding Kinetic versus Thermodynamic Control. [Link]

-

University of Calgary. (n.d.). Kinetic vs. Thermodynamic Enolates. [Link]

-

jOeCHEM. (2019). Kinetic vs Thermodynamic Enolate Formation. YouTube. [Link]

-

PubChem. (n.d.). Ethyl 3,5-dioxocyclohexane-1-carboxylate. [Link]

-

PubChem. (n.d.). Ethyl 3-oxocyclohexanecarboxylate. [Link]

-

Course Hero. (n.d.). Enolates of β-Dicarbonyl Compounds. [Link]

-

PMC. (n.d.). β-DICARBONYL ENOLATES: A NEW CLASS OF NEUROPROTECTANTS. [Link]

-

ResearchGate. (n.d.). Keto-enol structures of linear and cyclic 1,3-diketones with antioxidant activity. [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of 1,3-diketones. [Link]

-

ScienceDirect. (2024). Advances in detecting α-dicarbonyl compounds: Insights from spectroscopic techniques. [Link]

-

Organic Chemistry Data. (2022). pKa Data Compiled by R. Williams. [Link]

-

KPU Pressbooks. (n.d.). 8.3 β-dicarbonyl Compounds in Organic Synthesis. [Link]

-

science24.com. (2006). Do Enol Forms of Cyclic 1,3-diketons Really Exist in Solution?. [Link]

Sources

- 1. uobabylon.edu.iq [uobabylon.edu.iq]

- 2. 8.3 β-dicarbonyl Compounds in Organic Synthesis – Organic Chemistry II [kpu.pressbooks.pub]

- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 4. fiveable.me [fiveable.me]

- 5. Kinetic vs. Thermodynamic Enolates: Understanding the Nuances of Enolate Formation - Oreate AI Blog [oreateai.com]

- 6. chemweb.bham.ac.uk [chemweb.bham.ac.uk]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. Khan Academy [khanacademy.org]

- 9. erpublications.com [erpublications.com]

- 10. science24.com [science24.com]

- 11. thz.usst.edu.cn [thz.usst.edu.cn]

Methodological & Application

Application Notes & Protocols: The Synthetic Versatility of Ethyl 3,5-Dioxocyclohexanecarboxylate

Prepared by: Gemini, Senior Application Scientist

Introduction: A Multifaceted Building Block in Modern Synthesis

Ethyl 3,5-dioxocyclohexanecarboxylate (CAS 27513-35-5) is a highly functionalized cyclic β-keto ester that serves as a powerful intermediate in organic synthesis.[1][2] Its structure, featuring two carbonyl groups in a 1,3-relationship and an ester moiety, provides multiple reactive sites. The true synthetic potential of this molecule lies in the reactivity of the C4 methylene group, which is flanked by both carbonyls. The protons at this position are significantly acidic, allowing for easy formation of a stabilized enolate under basic conditions. This enolate is a potent carbon nucleophile, making Ethyl 3,5-dioxocyclohexanecarboxylate an ideal substrate for a variety of bond-forming reactions. Furthermore, the 1,3-dicarbonyl motif is a classic precursor for the construction of various heterocyclic systems.

This guide explores three cornerstone applications of this versatile reagent: the synthesis of fused heterocyclic scaffolds, its role as a nucleophile in Michael additions leading to Robinson annulation, and its utility in C-C bond formation via direct acylation. The protocols and mechanistic discussions provided herein are designed to equip researchers with both the practical steps and the underlying chemical principles to effectively leverage this compound in their synthetic campaigns.

| Property | Value | Source(s) |

| CAS Number | 27513-35-5 | [1][2] |

| Molecular Formula | C₉H₁₂O₄ | [1] |

| Molecular Weight | 184.19 g/mol | [1] |

| Appearance | Varies (often a liquid or low-melting solid) | N/A |

| Safety | Causes skin and serious eye irritation. May cause respiratory irritation. | [2] |

Application 1: Synthesis of Fused Pyrazole Heterocycles

Expertise & Experience: The condensation of 1,3-dicarbonyl compounds with hydrazine or its derivatives is one of the most fundamental and reliable methods for the synthesis of pyrazoles, often referred to as the Knorr pyrazole synthesis.[3][4] Ethyl 3,5-dioxocyclohexanecarboxylate is an ideal substrate for this transformation. The reaction proceeds via initial formation of a hydrazone at one carbonyl, followed by an intramolecular cyclization as the second nitrogen attacks the remaining carbonyl. A final dehydration step yields the stable, aromatic pyrazole ring. The choice of an acidic catalyst (like acetic acid) is crucial; it protonates a carbonyl oxygen, activating it for the initial nucleophilic attack by hydrazine, thereby accelerating the reaction rate without promoting unwanted side reactions.

Mechanistic Pathway: Pyrazole Formation

Sources

The Versatility of Ethyl 3,5-Dioxocyclohexanecarboxylate: A Gateway to Diverse Heterocyclic Scaffolds

Introduction: Unlocking the Potential of a Versatile Precursor

In the landscape of synthetic organic chemistry and drug discovery, the strategic selection of starting materials is paramount to the efficient construction of complex molecular architectures. Ethyl 3,5-dioxocyclohexanecarboxylate, a cyclic β-ketoester, has emerged as a highly valuable and versatile precursor for the synthesis of a wide array of heterocyclic compounds. Its unique structural features, including the presence of two carbonyl groups in a 1,3-relationship and a reactive methylene group, provide multiple sites for chemical transformations, making it an ideal building block for constructing diverse heterocyclic rings. These heterocyclic scaffolds are at the core of numerous pharmaceuticals, agrochemicals, and functional materials, underscoring the importance of efficient synthetic routes to access them.

This comprehensive guide provides detailed application notes and protocols for researchers, scientists, and drug development professionals, showcasing the utility of ethyl 3,5-dioxocyclohexanecarboxylate in the synthesis of key heterocyclic systems. We will delve into the causality behind experimental choices, provide self-validating and detailed protocols, and ground our discussion in authoritative scientific literature.

Physicochemical Properties and Safety Considerations

Before embarking on synthetic transformations, it is crucial to understand the properties and handling requirements of the precursor.

| Property | Value | Source |

| IUPAC Name | ethyl 3,5-dioxocyclohexane-1-carboxylate | |

| CAS Number | 27513-35-5 | |

| Molecular Formula | C₉H₁₂O₄ | |

| Molecular Weight | 184.19 g/mol | |

| Appearance | Off-white to yellow solid | |

| Storage | Store at 0-8 °C in a dry, sealed place | , |

Safety and Handling: Ethyl 3,5-dioxocyclohexanecarboxylate is classified as a warning-level hazard. It is known to cause skin and serious eye irritation, and may cause respiratory irritation.[1] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.

Synthetic Pathways to Key Heterocyclic Systems

The strategic placement of functional groups in ethyl 3,5-dioxocyclohexanecarboxylate allows for its participation in a variety of classical and multicomponent reactions to form diverse heterocyclic cores.

Caption: Hantzsch dihydropyridine synthesis workflow.

Detailed Protocol: Synthesis of a Fused 1,4-Dihydropyridine Derivative

This protocol is adapted from a general Hantzsch condensation procedure. [2] Materials:

-

Ethyl 3,5-dioxocyclohexanecarboxylate (1 equivalent)

-